2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol
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Overview
Description
2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is a complex organic compound with a unique structure that includes a benzothiazole ring, diazenyl linkage, and an ethanolamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol typically involves multiple steps. One common method starts with the preparation of the benzothiazole ring, followed by the introduction of the diazenyl group and finally the attachment of the ethanolamine moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the diazenyl group, potentially leading to the formation of amines.
Substitution: The compound can participate in substitution reactions, particularly at the benzothiazole ring or the ethanolamine moiety.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions can vary widely, from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different benzothiazole derivatives, while reduction could produce various amine-containing compounds.
Scientific Research Applications
2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: There is interest in its potential therapeutic applications, particularly in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other materials.
Mechanism of Action
The mechanism of action of 2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol involves its interaction with specific molecular targets. The benzothiazole ring and diazenyl group are key to its activity, potentially interacting with enzymes or receptors in biological systems. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(2-Aminoethylamino)ethanol: This compound shares the ethanolamine moiety but lacks the benzothiazole and diazenyl groups.
2-(4-Fluorophenyl)ethan-1-amine: This compound has a similar ethylamine structure but differs in the aromatic ring and substituents.
Uniqueness
2-[(2-{4-[(E)-(5,6-Dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl}ethyl)amino]ethan-1-ol is unique due to its combination of a benzothiazole ring, diazenyl linkage, and ethanolamine moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
CAS No. |
100848-20-2 |
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Molecular Formula |
C17H16Cl2N4OS |
Molecular Weight |
395.3 g/mol |
IUPAC Name |
2-[2-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]phenyl]ethylamino]ethanol |
InChI |
InChI=1S/C17H16Cl2N4OS/c18-13-9-15-16(10-14(13)19)25-17(21-15)23-22-12-3-1-11(2-4-12)5-6-20-7-8-24/h1-4,9-10,20,24H,5-8H2 |
InChI Key |
HMMXLCUTQYRJJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNCCO)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl |
Origin of Product |
United States |
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